Ulcerogenic Safety Profile vs. 6-Methyl Carboxylic Acid Analog and Indomethacin
In a direct in vivo study, the target 6-chloro ethyl ester (4f) demonstrated a uniquely clean gastrointestinal safety profile. At an oral dose of 100 mg/kg in rats, 4f caused 0% hyperaemia and 0% ulcer incidence . This stands in stark contrast to the most potent anti-inflammatory analog in the same study, 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (5c), which caused 40% hyperaemia and 30% ulcers at the same dose. The clinically used NSAID indomethacin (IMA), tested at a much lower dose of 5 mg/kg p.o., resulted in 80% hyperaemia and 50% ulcers .
| Evidence Dimension | % Animals with gastrointestinal lesions (hyperaemia / ulcers) at specified oral dose |
|---|---|
| Target Compound Data | 0% hyperaemia; 0% ulcers (100 mg/kg p.o.) |
| Comparator Or Baseline | 6-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (5c): 40% hyperaemia; 30% ulcers (100 mg/kg p.o.). Indomethacin (IMA): 80% hyperaemia; 50% ulcers (5 mg/kg p.o.) |
| Quantified Difference | Target compound shows a 100% reduction in ulcer incidence compared to the 6-methyl acid analog and IMA. |
| Conditions | In vivo rat model; gastrointestinal tract examined 6 hours post-treatment; groups of 10 rats. |
Why This Matters
For any research program concerned with long-term compound administration or seeking a scaffold with inherently low ulcerogenic liability, the 6-chloro ethyl ester provides a quantifiably safer starting point than its highly active but ulcerogenic 6-methyl acid analog.
